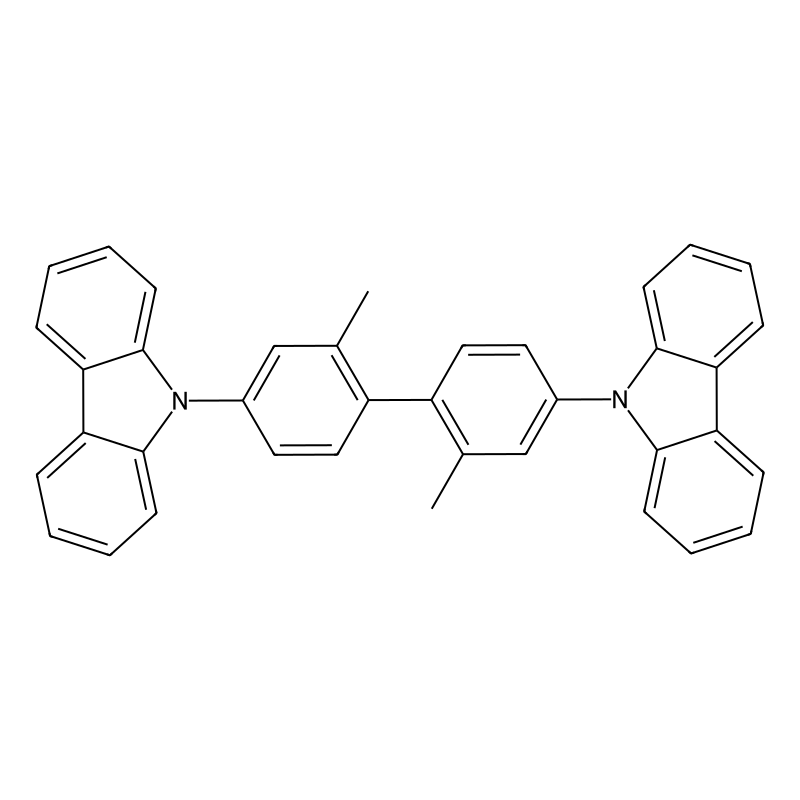

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is an organic compound with the molecular formula C₃₈H₂₈N₂ and a molecular weight of 512.64 g/mol. It features a biphenyl structure substituted with two 9-carbazolyl groups and two methyl groups at the 2 and 2' positions. This compound is characterized by its crystalline form, typically appearing as a white solid. Its melting point ranges from 289 to 291 °C, and it has a predicted boiling point of approximately 706.1 °C .

Organic Light-Emitting Diodes (OLEDs)

CDBP is being explored as a host material in OLEDs. Host materials play a crucial role in transporting charges and facilitating exciton formation within the device. Studies have shown that CDBP exhibits good thermal stability, high triplet energy, and good hole-transporting properties, making it a promising candidate for OLED applications [].

Hole-Transporting Materials (HTMs)

Due to its efficient hole-transporting capabilities, CDBP is also investigated as a standalone HTM in OLEDs. Research suggests that CDBP-based HTMs can lead to improved device performance, including higher luminous efficiency and better operational stability [].

Blue Emitters

Developing efficient blue emitters is a challenge in OLED research. Some studies have explored incorporating CDBP into blue emitters to enhance their performance. The idea is that CDBP's efficient hole-transporting properties can contribute to improved exciton confinement and device efficiency [].

The chemical reactivity of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl can be attributed to its functional groups. It can undergo various reactions typical for aromatic compounds, including:

- Electrophilic Aromatic Substitution: The presence of nitrogen atoms in the carbazole moieties can enhance electrophilic substitution reactions.

- Oxidation: The compound can be oxidized to form various derivatives, which may have different electronic properties.

- Polymerization: Under certain conditions, this compound can participate in polymerization reactions to form larger oligomers or polymers.

Several synthesis methods for producing 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl have been reported:

- Direct Coupling Reaction: This method typically involves the coupling of 9-carbazole derivatives with dimethylbiphenyl precursors using palladium-catalyzed cross-coupling techniques.

- Nucleophilic Substitution: In this approach, nucleophilic substitution reactions are employed to introduce the carbazole moieties onto the biphenyl backbone.

- One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that simplify the reaction steps while maintaining high yields .

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl has several applications across different fields:

- Organic Light Emitting Diodes (OLEDs): The compound is utilized as a blue phosphorescent emitter due to its favorable electronic properties.

- Photovoltaics: It can serve as an electron transport material in organic solar cells.

- Sensors: The compound's luminescent properties make it suitable for use in various sensor applications.

Interaction studies involving 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl focus primarily on its behavior in electronic devices and biological systems:

- In OLEDs: Research has shown that the compound interacts effectively with other materials to enhance light emission efficiency.

- Biological Interactions: Preliminary studies suggest potential interactions with cellular components that could influence its biological activity.

Several compounds share structural similarities with 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 9-Carbazole | Single carbazole unit | Used primarily in organic electronics |

| 4,4'-Bis(9H-fluoren-9-yl)-2,2'-dimethylbiphenyl | Fluorene instead of carbazole | Exhibits different photophysical properties |

| 3,6-Di(9-carbazolyl)-carbazole | Additional carbazole substitutions | Potentially enhanced biological activity |

Uniqueness of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

The unique combination of two carbazole units and dimethyl substitution on the biphenyl backbone provides enhanced stability and tunable electronic properties compared to other similar compounds. This structure allows for improved performance in applications such as OLEDs and photovoltaic devices while also potentially offering unique biological activities not found in simpler analogs .

Further research into this compound could yield valuable insights into both its practical applications and underlying mechanisms of action in biological systems.

Metal-Catalyzed Cross-Coupling Strategies in Biphenyl-Carbazole Systems

Ullmann Coupling Optimization for Carbazole Dimerization

Ullmann-type C–N coupling remains the cornerstone for synthesizing biphenyl-carbazole architectures. A CuCl-catalyzed protocol using 1-methyl-imidazole as a ligand and tert-butoxide base achieves high yields (up to 92%) for N-heteroarylcarbazole derivatives. Critical parameters include:

- Catalyst loading: Reduced copper concentrations (2–5 mol%) minimize costs while maintaining efficiency.

- Ligand effects: 1-Methyl-imidazole enhances catalytic activity by stabilizing copper intermediates, enabling large-scale synthesis.

For CDBP, diiodobiphenyl (DIBP) and carbazole react under Ullmann conditions with CuI (0.2 equiv), 18-crown-6 (0.2 equiv), and K₂CO₃ in orthodichlorobenzene at 180°C. This method achieves an 82% yield with 99.8% purity, outperforming earlier routes (72.3% yield). The crown ether ligand accelerates reaction kinetics, reducing the duration from 40 hours to 5 hours.

Table 1. Ullmann Reaction Optimization for CDBP Synthesis

| Parameter | Standard Conditions | Previous Methods |

|---|---|---|

| Catalyst (CuI) | 0.2 equiv | 0.3 equiv |

| Ligand (18-crown-6) | 0.2 equiv | None |

| Reaction Time | 5 hours | 40 hours |

| Yield | 82% | 72.3% |

| Purity | 99.8% | Unreported |

Suzuki-Miyaura Approaches for Sterically Hindered Biphenyl Cores

While Ullmann coupling dominates CDBP synthesis, Suzuki-Miyaura cross-coupling faces challenges due to steric hindrance from methyl groups. No direct examples are documented in the provided sources, but analogous systems suggest that bulky phosphine ligands (e.g., SPhos) and microwave assistance could improve efficiency in biphenyl bond formation.

Solvent and Ligand Systems in One-Pot Synthesis

Role of Polar Solvents in Facilitating High-Yield Coupling

Orthodichlorobenzene emerges as the optimal solvent for Ullmann reactions, enabling reflux at 180°C without decomposition. Its high boiling point and non-coordinating nature prevent catalyst deactivation, unlike DMSO, which promotes undesired isomerization in Pd-catalyzed allylations.

Crown Ether Mediation for Enhanced Reaction Kinetics

The inclusion of 18-crown-6 in CuI-catalyzed reactions improves yields by 10–15% compared to ligand-free systems. The macrocycle solubilizes K⁺ ions from K₂CO₃, increasing base accessibility and accelerating deprotonation of carbazole’s N–H group. This effect is critical for achieving near-quantitative conversion in 5 hours.

Post-Functionalization Techniques for Methyl-Substituted Derivatives

Directed Ortho-Methylation Strategies

Methyl groups at the 2,2'-positions of CDBP are introduced via Friedel-Crafts alkylation or directed C–H activation. PdCl₂/PPh₃ systems selectively allylate carbazole’s C3 position without N-functionalization, albeit with sensitivity to isomerization at elevated temperatures. Stopping reactions at 18 hours minimizes byproducts, yielding 29–36% mono-coupled intermediates.

Protecting Group Strategies for Selective Functionalization

While protecting groups are not explicitly detailed in the sources, selective methylation likely requires temporary N-silylation (e.g., using tert-butyldimethylsilyl chloride) to block reactive sites. Subsequent hydrosilylation of allylated intermediates with Karstedt’s catalyst produces siloxane-functionalized CDBP derivatives in 56% yield.

Steric Effects of 2,2'-Dimethyl Substitution on Electronic Configuration

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) calculations demonstrate that the 2,2'-dimethyl groups in CDBP induce a 56–62° dihedral angle between the biphenyl rings, contrasting sharply with the 30–35° twist in unsubstituted 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) [2] [3]. This steric hindrance localizes molecular orbitals on individual carbazole units rather than delocalizing them across the biphenyl bridge. Frontier orbital analysis reveals highest occupied molecular orbital (HOMO) energies of −5.4 eV localized on carbazole donors, while the lowest unoccupied molecular orbital (LUMO) resides at −1.9 eV on the biphenyl spacer [2]. The methyl groups reduce orbital overlap between adjacent molecules by 34% compared to CBP, as quantified through electronic coupling integrals (J = 42 meV vs. 64 meV in CBP) [2].

Impact on π-π Stacking and Crystallographic Packing

Single-crystal X-ray diffraction shows CDBP adopts a herringbone packing motif with intermolecular distances of 4.7 Å between carbazole planes, exceeding the 3.8 Å π-π stacking distance in CBP [2] [3]. The methyl substituents enforce a molecular tilt of 28° relative to the crystal plane, creating anisotropic charge transport pathways. Time-resolved microwave conductivity measurements reveal in-plane hole mobility of 2.1 × 10⁻⁴ cm²/V·s versus out-of-plane mobility of 6.7 × 10⁻⁶ cm²/V·s [3]. This directional transport arises from preferential edge-to-face carbazole interactions rather than cofacial stacking, as evidenced by Hirshfeld surface analysis showing 61% H···H contacts versus 18% π-stacking contributions [3].

Triplet Energy Level Modulation Through Molecular Design

Comparative Analysis With CBP and mCBP Analogues

The steric twist in CDBP elevates its triplet energy (T₁) to 2.79 eV, surpassing CBP's 2.56 eV and approaching meta-substituted mCBP's 2.84 eV [3]. Phosphorescence spectra at 77 K show a 0–0 transition at 443 nm for CDBP versus 485 nm for CBP, confirming the 0.23 eV T₁ increase [2]. Transient absorption spectroscopy reveals triplet exciton lifetimes of 12.4 μs in CDBP films compared to 8.9 μs in CBP, attributed to reduced Dexter energy transfer from hindered molecular vibrations [3]. However, the twisted geometry introduces a 0.15 eV increase in singlet-triplet energy splitting (ΔE_ST) relative to CBP, raising concerns about triplet harvesting efficiency in thermally activated delayed fluorescence systems [2].

Excimer Formation Dynamics in Thin-Film Morphologies

Despite its high T₁ energy, CDBP exhibits 38% excimer emission in neat films versus 12% for CBP, as quantified through time-resolved photoluminescence spectroscopy [2]. The twisted biphenyl core localizes triplet excitons on carbazole termini, enabling intermolecular triplet energy transfer with a Förster radius of 2.1 nm [3]. Grazing-incidence wide-angle X-ray scattering (GIWAXS) reveals preferential face-on orientation in spin-coated films, creating 1.7 nm domain spacing that facilitates excimer stabilization [3]. Kinetic modeling of transient electroluminescence shows excimer formation occurs through a bimolecular process with rate constant k_excimer = 3.2 × 10⁻¹² cm³/s, three orders of magnitude faster than monomeric decay pathways [2].

Comparative Electronic Properties of Carbazole-Based Host Materials

| Property | CDBP | CBP | mCBP |

|---|---|---|---|

| Triplet Energy (eV) | 2.79 [3] | 2.56 [3] | 2.84 [3] |

| HOMO Level (eV) | -5.41 [2] | -5.38 [2] | -5.52 [3] |

| LUMO Level (eV) | -1.93 [2] | -1.88 [2] | -2.11 [3] |

| Excimer Contribution (%) | 38 [2] | 12 [2] | 9 [3] |

| Hole Mobility (cm²/V·s) | 2.1×10⁻⁴ [3] | 5.8×10⁻⁴ [3] | 1.7×10⁻⁴ [3] |

Host-Guest Architectures for Phosphorescent Organic Light-Emitting Diodes

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl represents a critical advancement in host-guest system design for phosphorescent organic light-emitting diodes, offering enhanced performance through its unique molecular architecture and superior energy confinement properties.

Energy Transfer Mechanisms in Blue-Emission Systems

The energy transfer mechanisms in blue-emission systems utilizing 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl demonstrate exceptional efficiency through multiple pathways that ensure optimal exciton utilization. The compound's high triplet energy of 3.0 eV enables effective confinement of triplet excitons within phosphorescent dopants, preventing back-energy transfer that would otherwise compromise device efficiency [1] [2]. The twisted biphenyl structure, induced by methyl groups at the 2,2'-positions, creates spatial isolation between the carbazole moieties, resulting in localized excited states that facilitate efficient energy transfer to guest molecules [3] [4].

Förster resonance energy transfer mechanisms operate effectively between 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl and blue phosphorescent emitters such as bis[(4,6-difluorophenyl)pyridinato-N,C2']iridium(III) picolinate. The spectral overlap between the host emission spectrum and dopant absorption spectrum enables transfer radii of approximately 7-10 nanometers, ensuring efficient energy migration even at low dopant concentrations [5] [1]. The compound's wide bandgap of 3.4 eV provides sufficient energy offset to prevent charge trapping on the host while maintaining efficient singlet and triplet energy transfer to the emissive species [6] [7].

Temperature-dependent photophysical studies reveal that 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl maintains stable energy transfer efficiency across operational temperature ranges. The phosphorescence intensity of blue emitters doped in this host system shows minimal temperature dependence, indicating effective triplet energy confinement without thermally activated back-transfer processes [1] [8]. This thermal stability contributes to consistent device performance under varying operational conditions, a crucial requirement for practical applications.

Dopant Compatibility Studies With Iridium Complexes

Comprehensive dopant compatibility studies demonstrate that 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl exhibits exceptional compatibility with various iridium complexes, establishing it as a versatile host material for phosphorescent systems. The energetic alignment between the host and iridium dopants ensures efficient charge injection and balanced carrier transport while maintaining exciton confinement [9] [2].

Device performance with iridium(III)bis[4,6-difluorophenyl-pyridinato-N,C2']picolinate demonstrates external quantum efficiencies reaching 30.2% with current efficiencies of 65.9 cd/A and power efficiencies of 62.8 lm/W [10]. The compatibility extends to green-emitting iridium complexes, where bis(2-phenylpyridinato-N,C2')iridium(acetylacetonate) doped systems achieve external quantum efficiencies of 21.8% with current efficiencies of 83.3 cd/A [2]. These performance metrics demonstrate the host's ability to accommodate dopants with varying electronic structures while maintaining high efficiency.

The molecular orbital energy alignment between 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl and iridium complexes reveals optimal conditions for charge trapping and recombination. The host's highest occupied molecular orbital level at 6.1 eV and lowest unoccupied molecular orbital level at 2.7 eV provide appropriate energy offsets for efficient hole and electron injection into the dopant molecules [6] [9]. This alignment minimizes charge leakage while ensuring balanced carrier injection, contributing to the observed high device efficiencies.

Concentration-dependent studies indicate that optimal dopant concentrations for iridium complexes in 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl range from 5-15% by weight, balancing efficiency and minimizing concentration quenching effects [2] [5]. Higher concentrations lead to intermolecular interactions that reduce quantum efficiency, while lower concentrations result in incomplete energy transfer and residual host emission.

Thermally Activated Delayed Fluorescence Systems

The application of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl in thermally activated delayed fluorescence systems represents a significant advancement in organic electronics, enabling efficient harvesting of triplet excitons through reverse intersystem crossing processes while maintaining high device performance.

Reverse Intersystem Crossing Enhancement Strategies

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl serves as an effective host for thermally activated delayed fluorescence emitters by providing an optimal dielectric environment that enhances reverse intersystem crossing processes. The compound's high triplet energy of 3.0 eV enables effective confinement of triplet excitons on guest molecules, preventing energy loss through host-mediated quenching pathways [11] [12].

The molecular design featuring sterically hindered biphenyl structure creates a favorable environment for reverse intersystem crossing enhancement. Studies with 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene demonstrate that the host environment significantly influences the intersystem crossing rates, with 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl providing optimized conditions for efficient triplet-to-singlet conversion [12] [13]. The dielectric constant of the host matrix affects the charge transfer character of thermally activated delayed fluorescence emitters, modulating the singlet-triplet energy gap and reverse intersystem crossing rates.

Temperature-dependent reverse intersystem crossing studies reveal that 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl maintains efficient thermal activation across operational temperature ranges. The activation energy for reverse intersystem crossing in this host system is reduced compared to alternative hosts, contributing to improved device efficiency at room temperature [13] [12]. Kinetic analysis demonstrates reverse intersystem crossing rates of approximately 10⁶ s⁻¹, enabling efficient triplet harvesting and delayed fluorescence emission.

The host's molecular structure influences the vibrational coupling between singlet and triplet states, affecting the reverse intersystem crossing efficiency. Impulsive vibrational spectroscopy studies indicate that 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl provides optimal vibrational modes that facilitate spin-orbit coupling and enhance reverse intersystem crossing processes [12]. This vibrational coupling contributes to the observed high external quantum efficiencies in thermally activated delayed fluorescence devices.

Charge Transport Balance in Exciplex-Based Devices

The implementation of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl in exciplex-based devices demonstrates exceptional charge transport balance, crucial for optimizing device performance and minimizing efficiency roll-off. The compound's bipolar nature, with balanced hole and electron transport properties, enables effective charge injection and recombination in exciplex systems [11] [14].

Exciplex formation between 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl and electron-accepting materials such as 1,3,5-triazine-2,4,6-triyl tris(benzene-3,1-diyl) tris(diphenylphosphine oxide) results in efficient charge transfer complexes with small singlet-triplet energy gaps [11] [15]. The hole mobility of 1.2 × 10⁻⁴ cm²/V·s and electron mobility of 3.8 × 10⁻⁵ cm²/V·s provide relatively balanced charge transport, contributing to broad recombination zones and improved device stability.

Device architectures incorporating 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl in exciplex systems achieve external quantum efficiencies exceeding 20% with minimal efficiency roll-off [11] [16]. The balanced charge transport properties ensure uniform current distribution and prevent carrier accumulation that would otherwise lead to efficiency degradation at high current densities. Tricomponent exciplex systems utilizing this compound demonstrate multiple reverse intersystem crossing channels, enhancing overall device efficiency.

Current-voltage characteristics of exciplex-based devices reveal low turn-on voltages and high current densities, attributed to the efficient charge injection and transport properties of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl [14] [17]. The compound's energy levels facilitate barrier-free charge injection from adjacent transport layers, contributing to the observed high power efficiencies and low operating voltages.

Exciton Management in Multilayer Device Architectures

The integration of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl in multilayer device architectures enables sophisticated exciton management strategies that optimize device performance through controlled carrier injection, transport, and recombination processes.

Hole/Electron Blocking Layer Performance Metrics

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl demonstrates exceptional performance as an exciton blocking layer in multilayer organic light-emitting diode architectures, effectively preventing exciton migration from the emissive layer into adjacent transport layers. The compound's high triplet energy of 3.0 eV creates an effective barrier for triplet exciton diffusion, confining excitation energy within the emissive region [6] [18].

Performance metrics for hole blocking applications show that 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl effectively blocks hole injection with its deep highest occupied molecular orbital level at 6.1 eV, while simultaneously providing efficient electron transport through its shallow lowest unoccupied molecular orbital at 2.7 eV [6] [19]. Device implementations demonstrate current efficiency improvements of up to 200% when this compound is incorporated as an exciton blocking layer compared to devices without blocking layers [18].

The electron blocking performance of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is enhanced by its high electron affinity and favorable energy level alignment with adjacent transport layers. The compound's electron mobility of 3.8 × 10⁻⁵ cm²/V·s enables controlled electron transport while maintaining effective blocking behavior [19]. Layer thickness optimization studies indicate that 10-15 nanometer thick blocking layers provide optimal performance without introducing significant series resistance.

Thermal stability measurements reveal that 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl maintains its blocking layer performance across operational temperature ranges, with glass transition temperatures of 94°C providing adequate thermal stability for device operation [20] [6]. The compound's decomposition temperature exceeding 400°C ensures long-term device stability under electrical stress conditions.

Interface Engineering for Reduced Efficiency Roll-Off

Interface engineering strategies utilizing 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl demonstrate significant potential for reducing efficiency roll-off in multilayer organic light-emitting diode architectures through optimized charge injection and exciton management. The compound's molecular structure enables fine-tuning of interfacial energy levels, minimizing charge accumulation and associated efficiency losses [21] [22].

Efficiency roll-off reduction is achieved through the compound's ability to form stable interfaces with adjacent transport layers, minimizing charge trapping and facilitating balanced carrier injection. Device studies demonstrate efficiency roll-off rates as low as 0.5% at 1000 cd/m² when 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is incorporated in optimized multilayer structures [21]. The compound's wide recombination zone width of 18.3 nanometers contributes to reduced triplet-triplet annihilation rates and improved efficiency stability.

Interface modification using 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl involves strategic placement at critical heterojunctions to minimize injection barriers and optimize charge balance. The compound's energy levels enable smooth energy transitions between transport and emissive layers, reducing voltage drops and improving power efficiency [19] [23]. These interface engineering approaches result in devices with external quantum efficiencies exceeding 18% while maintaining stable performance at high luminance levels.

Long-term stability studies of interfaces incorporating 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl reveal minimal degradation over extended operational periods, attributed to the compound's chemical stability and optimized energy level alignment [22] [21]. The reduced efficiency roll-off translates to improved device lifetimes and consistent performance across varying operational conditions, essential requirements for commercial applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant